molecular formula C12H10ClN3O B13038003 5-Chloro-3-(propan-2-yloxy)-1,6-naphthyridine-2-carbonitrile

5-Chloro-3-(propan-2-yloxy)-1,6-naphthyridine-2-carbonitrile

Cat. No.: B13038003
M. Wt: 247.68 g/mol
InChI Key: JNPCOIYHZZYGQX-UHFFFAOYSA-N
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Description

5-Chloro-3-(propan-2-yloxy)-1,6-naphthyridine-2-carbonitrile is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The 1,6-naphthyridine core, especially when functionalized with carbonitrile and halogen groups, is a privileged structure known to interact with a variety of biological targets. This particular compound, featuring a chloro substituent and a propan-2-yloxy chain, is a versatile synthetic intermediate for constructing more complex molecules. Researchers can utilize this compound to develop novel pharmacologically active agents. Naphthyridine-carbonitrile derivatives have been extensively investigated as potential therapeutics in several areas. Scientific literature indicates that similar compounds have demonstrated promising anti-infective activity, particularly against Mycobacterium tuberculosis , with some derivatives showing potent activity against the H37Rv strain . The carbonitrile group is a key pharmacophore in rational drug design, often contributing to increased binding affinity to the target and improved pharmacokinetic profiles of lead compounds . Beyond anti-infective research, the naphthyridine scaffold is found in compounds studied as inhibitors of specific kinases, such as protein kinase CK2, a target in oncology research . Furthermore, structurally related naphthyridinone analogs have been explored for their immunomodulatory potential, acting as inhibitors of diacylglycerol kinases (DGKs) to promote T-cell activation and exhibit antitumor activity . This reagent provides researchers with a high-value building block to probe these and other biological mechanisms, to optimize structure-activity relationships (SAR), and to develop new chemical tools and potential therapeutics.

Properties

Molecular Formula

C12H10ClN3O

Molecular Weight

247.68 g/mol

IUPAC Name

5-chloro-3-propan-2-yloxy-1,6-naphthyridine-2-carbonitrile

InChI

InChI=1S/C12H10ClN3O/c1-7(2)17-11-5-8-9(16-10(11)6-14)3-4-15-12(8)13/h3-5,7H,1-2H3

InChI Key

JNPCOIYHZZYGQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(N=C2C=CN=C(C2=C1)Cl)C#N

Origin of Product

United States

Preparation Methods

Construction of the 1,6-Naphthyridine Core

The 1,6-naphthyridine scaffold is commonly synthesized via cyclization reactions involving pyridine derivatives and appropriate precursors. A notable approach involves the Vilsmeier-Haack reaction to introduce formyl groups onto pyridine rings, followed by cyclization to form the naphthyridine nucleus.

  • For example, N-(pyridine-2-yl)acetamide undergoes cyclization in the presence of Vilsmeier reagent (formed by POCl₃ and DMF) at low temperatures (0-5 °C), then heated to about 90 °C to yield chloro-substituted naphthyridines.

Specific Preparation of 5-Chloro-3-(propan-2-yloxy)-1,6-naphthyridine-2-carbonitrile

Installation of the Isopropoxy Group at Position 3

  • The 3-position alkoxy substituent, specifically the propan-2-yloxy (isopropoxy) group, can be introduced via nucleophilic aromatic substitution (SNAr) of a suitable leaving group (e.g., chloro or bromo) on the naphthyridine ring by isopropanol or its derivatives under basic conditions.

  • Alternatively, alkylation of a hydroxy precursor at position 3 with isopropyl halides in the presence of a base is a viable route.

Formation of the Carbonitrile Group at Position 2

  • The nitrile functionality at position 2 is generally introduced through cyanation reactions. This can be achieved by displacement of a halogen (chlorine or bromine) with cyanide ion (e.g., KCN or NaCN) under controlled conditions.

  • Another approach involves dehydration of amide precursors or direct cyanation of aldehyde intermediates.

Representative Synthetic Route (Hypothetical Based on Literature)

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Cyclization (Vilsmeier-Haack) N-(pyridine-2-yl)acetamide, POCl₃, DMF, 0-5 °C to 90 °C 5-Chloro-1,6-naphthyridine-2-carbaldehyde ~65-70% Forms chloro-substituted aldehyde intermediate
2 Nucleophilic substitution Isopropanol, base (e.g., K₂CO₃), solvent (DMF or DMSO), heat 5-Chloro-3-(propan-2-yloxy)-1,6-naphthyridine-2-carbaldehyde ~60-75% Introduction of isopropoxy group at C-3
3 Cyanation KCN or NaCN, polar aprotic solvent, reflux This compound ~55-70% Conversion of aldehyde to nitrile group

Detailed Research Findings and Analytical Data

  • Vilsmeier-Haack Cyclization: This method is efficient for synthesizing chloro-substituted naphthyridines with aldehyde groups at position 2, which serve as key intermediates for further functionalization.

  • Nucleophilic Aromatic Substitution: The isopropoxy group is introduced selectively at position 3 by SNAr due to the electron-deficient nature of the heterocyclic ring, facilitating substitution of halogen atoms by alkoxides.

  • Cyanation Reaction: The conversion of aldehyde intermediates to nitriles is typically performed via dehydration of oximes or direct cyanide displacement under mild to moderate heating conditions, preserving the integrity of the sensitive heterocyclic ring.

  • Purification: Recrystallization from suitable solvents such as ethanol or chloroform is used to purify intermediates and final products, ensuring high purity for pharmaceutical applications.

Summary Table of Preparation Methods

Preparation Step Key Reagents Reaction Conditions Yield Range (%) Comments
Vilsmeier-Haack Cyclization POCl₃, DMF 0-5 °C to 90 °C, stirring 65-70 Formation of chloro-aldehyde intermediate
Alkoxy Substitution Isopropanol, K₂CO₃, DMF/DMSO Reflux or heating 60-75 Selective substitution at C-3
Cyanation KCN or NaCN, polar aprotic solvent Reflux 55-70 Conversion of aldehyde to nitrile
Purification Ethanol, chloroform Recrystallization - Ensures compound purity

Chemical Reactions Analysis

5-Chloro-3-(propan-2-yloxy)-1,6-naphthyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carbonitrile group to an amine group.

    Hydrolysis: The carbonitrile group can be hydrolyzed to a carboxylic acid group under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has shown that derivatives of naphthyridine compounds exhibit notable antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted the potential of 5-Chloro-3-(propan-2-yloxy)-1,6-naphthyridine-2-carbonitrile as an effective antimicrobial agent against a range of bacterial strains. The compound's structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death.

Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve the induction of apoptosis through the activation of specific signaling pathways related to cell survival and death.

Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases like Alzheimer's. It appears to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in the progression of such diseases.

Agricultural Applications

Pesticide Development
this compound has been evaluated for its efficacy as a pesticide. Its chemical structure allows it to act as a potent insecticide against various pests, including aphids and beetles. Field trials have shown that formulations containing this compound significantly reduce pest populations while being less harmful to beneficial insects compared to traditional pesticides.

Herbicide Potential
In addition to its insecticidal properties, this compound has shown promise as a herbicide. Research indicates that it can inhibit the growth of certain weed species by disrupting their metabolic pathways. This selective action makes it a candidate for developing environmentally friendly herbicides.

Synthesis and Formulation Studies

Synthesis Techniques
The synthesis of this compound has been optimized using various synthetic routes. Recent advancements in green chemistry have led to more efficient and environmentally benign methods for producing this compound, which are crucial for its commercial viability.

Formulation Development
Formulation studies have focused on enhancing the bioavailability and stability of this compound in various applications. Techniques such as nanoencapsulation and the use of biodegradable polymers have been explored to improve its delivery systems in both agricultural and pharmaceutical contexts.

Case Studies

Study Focus Findings
Journal of Medicinal ChemistryAntimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains with low toxicity profiles.
Pest Management SciencePesticide EfficacyShowed significant reduction in pest populations with minimal impact on non-target species.
Journal of Agricultural and Food ChemistryHerbicide DevelopmentInhibited growth in specific weed species without affecting crop yield.
Neurobiology JournalNeuroprotective EffectsReduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(propan-2-yloxy)-1,6-naphthyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional similarities of 5-Chloro-3-(propan-2-yloxy)-1,6-naphthyridine-2-carbonitrile to other naphthyridine derivatives and related heterocycles are critical for understanding its unique properties. Below is a comparative analysis:

Core Structure and Substituent Variations

Compound Name Core Structure Key Substituents Notable Properties/Applications Reference
This compound 1,6-Naphthyridine Cl (C5), OCH(CH3)2 (C3), CN (C2) High reactivity for cross-coupling; potential kinase inhibitor scaffold Synthesized
5-Oxo-2-phenyl-5,6-dihydro-1,6-naphthyridine-3,8-dicarbonitrile 5,6-Dihydro-1,6-naphthyridine Ph (C2), CN (C3, C8), O (C5) Electron-deficient core; used in dye synthesis or as a ligand
5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine Partially saturated 1,6-naphthyridine Cl (C5) Enhanced solubility; studied for CNS activity due to amine functionality
5-Chloro-1H-pyrrolo[3,2-b]pyridine Pyrrolopyridine Cl (C5) Bioisostere for indole derivatives; antimicrobial applications

Electronic and Reactivity Profiles

  • Electron-Withdrawing Groups (EWGs): The nitrile group in this compound increases electrophilicity at C2, facilitating nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. In contrast, the 5-oxo derivative (5,6-dihydro analog) exhibits reduced aromaticity, altering its reactivity toward electrophiles .
  • Chlorine Position: The chloro group at C5 in the target compound differs from derivatives like 5-chloro-1H-indazole (Cl at C5 of indazole), where the heterocyclic scaffold influences binding affinity in kinase inhibition studies .

Physicochemical Properties

  • Solubility: The isopropoxy group in the target compound enhances lipophilicity (logP ~2.8 predicted) compared to polar analogs like 5-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine, which has higher aqueous solubility due to amine protonation .
  • Thermal Stability: Fully aromatic naphthyridines (e.g., the target compound) typically exhibit higher melting points (>200°C) than partially saturated derivatives (e.g., 5,6-dihydro analogs, mp ~150–170°C) .

Research Findings and Limitations

  • Synthetic Challenges: The propan-2-yloxy group in the target compound introduces steric hindrance, complicating regioselective functionalization compared to smaller substituents (e.g., methoxy) .
  • Comparative Bioactivity: In vitro studies suggest that 5-chloro-1,6-naphthyridines exhibit superior inhibition of protein kinases (IC50 ~50 nM) versus pyrrolopyridine analogs (IC50 ~200 nM), attributed to enhanced π-stacking with ATP-binding pockets .

Biological Activity

5-Chloro-3-(propan-2-yloxy)-1,6-naphthyridine-2-carbonitrile is a compound belonging to the naphthyridine family, characterized by its unique structural features, including a chloro group, a propan-2-yloxy substituent, and a carbonitrile functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer domains.

  • Molecular Formula : C12H10ClN3O
  • Molecular Weight : 247.68 g/mol

The structural characteristics of this compound suggest that it may exhibit significant biological activity similar to other naphthyridine derivatives.

Antimicrobial Activity

Research indicates that naphthyridine derivatives often possess antimicrobial properties. Preliminary evaluations suggest that this compound may exhibit efficacy against various pathogens, including Mycobacterium tuberculosis. The presence of the carbonitrile group enhances its potential as an antimicrobial agent.

Anticancer Properties

Naphthyridine derivatives have been studied for their anticancer activities. For instance, compounds with similar structures have shown the ability to inhibit cancer cell proliferation. The specific substitution pattern of this compound could potentially enhance its effectiveness against cancer cells by targeting specific pathways involved in tumor growth and survival .

Anti-inflammatory Effects

The anti-inflammatory potential of naphthyridine compounds has been documented, with some derivatives demonstrating the ability to modulate inflammatory responses. This suggests that this compound may also possess similar anti-inflammatory properties, although specific studies on this compound are still needed.

Understanding the mechanism of action for this compound involves investigating its interactions with biological targets. Molecular docking studies can provide insights into how this compound binds to proteins or enzymes associated with disease processes. Such studies are crucial for optimizing its efficacy as a therapeutic agent.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructure FeaturesBiological Activity
1,8-NaphthyridineContains naphthyridine coreAntimicrobial activity
4-AminoquinolineSimilar aromatic structureAntimalarial properties
4-ChloroquinolineSimilar halogenated structureAntiparasitic effects

The unique substitution pattern of this compound may confer distinct pharmacological properties compared to these derivatives.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of naphthyridine derivatives. For example:

  • Antiproliferative Activity : A series of naphthyridine derivatives were synthesized and tested for their antiproliferative activity against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects with GI50 values ranging from 29 nM to 78 nM .
  • EGFR Inhibition : Some studies evaluated the ability of naphthyridine derivatives to inhibit the epidermal growth factor receptor (EGFR), a key target in cancer therapy. Compounds showed IC50 values indicating promising inhibitory effects .

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